Dibefurin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

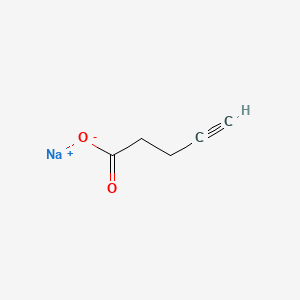

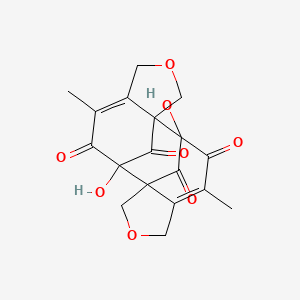

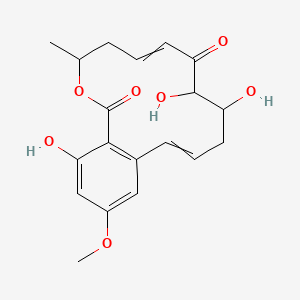

Dibefurin is a fungal metabolite . It acts as an inhibitor of calcineurin phosphatase . The CAS number of Dibefurin is 175448-33-6 .

Synthesis Analysis

Dibefurin is synthesized through a six-step process. The key step in this process is the oxidative dimerization of the aromatic polyketide epicoccine .Molecular Structure Analysis

Dibefurin has a unique Ci-symmetric natural structure . The molecular formula of Dibefurin is C18H16O8 . Its molecular weight is 360.31 . The structure of Dibefurin was confirmed and the relative stereochemistry determined by a single crystal X-ray experiment .Chemical Reactions Analysis

The synthesis of Dibefurin features an oxidative dimerization of the aromatic polyketide epicoccine . This suggests that Dibefurin is involved in oxidation reactions.Physical And Chemical Properties Analysis

Dibefurin has a molecular weight of 360.31 . Its molecular formula is C18H16O8 . The density of Dibefurin is predicted to be 1.68±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Biomimetic Synthesis of Dibefurin : Dibefurin is identified as a Ci-symmetric natural product acting as an inhibitor of calcineurin phosphatase. A six-step synthesis of dibefurin is highlighted, featuring an oxidative dimerization of the aromatic polyketide epicoccine. This synthesis suggests dibefurin's relation to epicolactone, another complex fungal metabolite (Ellerbrock, Armanino, & Trauner, 2014).

Dibefurin as a Novel Fungal Metabolite : Another study underscores dibefurin as a novel inhibitor of calcineurin, isolated from a specific fungal culture. The compound was identified through bioactivity-directed fractionation and various purification techniques. Its structure, established through crystallographic, NMR, and MS studies, presents it as a novel dimeric compound (Brill et al., 1996).

Dibefurin B and α-Glucosidase Inhibitory Activity : A study on secondary metabolites from a mangrove fungus identified new compounds including dibefurin B. This variant, along with others, exhibited significant α-glucosidase inhibitory activity, indicating potential applications in metabolic disorders or diabetes management (Qiu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.12,9.01,13.05,9]octadeca-4,12-diene-3,11,17,18-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-7-9-3-25-5-15(9)13(21)17(23,11(7)19)16-6-26-4-10(16)8(2)12(20)18(15,24)14(16)22/h23-24H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFCPLGUKRQDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COCC23C(=O)C(C1=O)(C45COCC4=C(C(=O)C3(C5=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibefurin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)